
YM348: A Potent and Selective 5-HT2C Receptor
Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: YM348

Cat. No.: B1683498 Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure,

physicochemical properties, pharmacology, and experimental methodologies related to YM348,

a potent and selective serotonin 2C (5-HT2C) receptor agonist.

Chemical Structure and Properties
YM348, with the IUPAC name (2S)-1-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)propan-2-amine, is an

indazolethylamine derivative.[1] Its chemical structure is characterized by a furo[2,3-g]indazole

core.
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Identifier Value

IUPAC Name
(2S)-1-(7-ethyl-1H-furo[2,3-g]indazol-1-

yl)propan-2-amine[1]

CAS Number 372163-84-3[1]

Molecular Formula C14H17N3O[1]

Molecular Weight 243.31 g/mol [1]

SMILES
CC--INVALID-LINK--

Cn1ncc2c1c1cc(oc1cc2)CC

Physicochemical Properties

Property Value Source

Appearance Light yellow to brown oil MedChemExpress

Boiling Point 395.2±32.0 °C Predicted

Density 1.28±0.1 g/cm3 Predicted

pKa 8.95±0.10 Predicted

Solubility Soluble in DMSO ChemicalBook

Pharmacology
YM348 is a potent and selective agonist for the 5-HT2C receptor, a G protein-coupled receptor

(GPCR) primarily expressed in the central nervous system.[2] This selectivity profile makes it a

valuable tool for investigating the physiological roles of the 5-HT2C receptor and a potential

therapeutic agent for conditions such as obesity.

Pharmacodynamics
Receptor Binding Affinity and Functional Activity

YM348 exhibits high affinity and functional potency at the human 5-HT2C receptor. It shows

selectivity over the 5-HT2A receptor but has more moderate selectivity over the closely related
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5-HT2B receptor.[1]

Receptor Subtype Binding Affinity (Ki, nM)
Functional Activity (EC50,
nM)

Human 5-HT2C 0.89[2][3] 1.0[1][3]

Human 5-HT2A 13[3] 93[3]

Human 5-HT2B 2.5[3] 3.2[3]

YM348 also shows lower affinity for other serotonin receptors and alpha-adrenergic receptors,

with Ki values greater than 100 nM.[3]

In Vivo Effects

Studies in animal models, primarily rats, have demonstrated several key in vivo effects of

YM348, which are mediated by its agonist activity at 5-HT2C receptors.

Anorectic Effects: Oral administration of YM348 significantly reduces food intake in a dose-

dependent manner.[4] This effect is a key driver for its potential as an anti-obesity agent.

Thermogenic Effects: YM348 has been shown to increase body temperature and energy

expenditure.[4] This thermogenic effect contributes to its anti-obesity profile by increasing

calorie burning.

Other Behavioral Effects: At higher doses, YM348 can induce hypolocomotion (decreased

spontaneous movement) and penile erections in rats.[2] These effects are also mediated

through 5-HT2C receptor activation.

Mechanism of Action and Signaling Pathway
Activation of the 5-HT2C receptor by YM348 initiates a cascade of intracellular signaling

events. The primary pathway involves the coupling of the receptor to the Gαq/11 G-protein.

This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol

(DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C

(PKC).
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The anorectic and thermogenic effects of YM348 are believed to be mediated through the

activation of pro-opiomelanocortin (POMC) neurons in the hypothalamus. Activation of 5-HT2C

receptors on these neurons leads to the release of α-melanocyte-stimulating hormone (α-

MSH), which then acts on melanocortin 4 receptors (MC4R) to suppress appetite and increase

energy expenditure.
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Click to download full resolution via product page

Caption: Signaling pathway of YM348 via the 5-HT2C receptor.

Experimental Protocols
This section outlines the general methodologies for key experiments involving YM348.

In Vitro Assays
Receptor Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Ki) of YM348 for the 5-HT2C receptor.

Materials:

Cell membranes from a stable cell line expressing the human 5-HT2C receptor (e.g., CHO

or HEK293 cells).

A suitable radioligand with known high affinity for the 5-HT2C receptor (e.g., [³H]-

mesulergine or [¹²⁵I]-DOI).

YM348 stock solution of known concentration.

Incubation buffer (e.g., Tris-HCl with appropriate ions).

Non-specific binding control (a high concentration of a known 5-HT2C ligand, e.g.,

serotonin).

Glass fiber filters and a cell harvester.

Scintillation counter.

Procedure:

Prepare serial dilutions of YM348.

In a multi-well plate, incubate the cell membranes with a fixed concentration of the

radioligand and varying concentrations of YM348.
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Include wells for total binding (radioligand and membranes only) and non-specific binding

(radioligand, membranes, and non-specific control).

Incubate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

Wash the filters with ice-cold buffer to remove unbound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

Calculate the specific binding at each concentration of YM348 by subtracting the non-

specific binding from the total binding.

Determine the IC50 value (concentration of YM348 that inhibits 50% of specific radioligand

binding) by non-linear regression analysis.

Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay (Calcium Mobilization)

Objective: To determine the functional potency (EC50) of YM348 at the 5-HT2C receptor.

Materials:

A stable cell line expressing the human 5-HT2C receptor (e.g., CHO or HEK293 cells).

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

YM348 stock solution.

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

A fluorescence plate reader capable of kinetic reads.

Procedure:

Plate the cells in a multi-well plate and allow them to adhere overnight.
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Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

Prepare serial dilutions of YM348.

Use the fluorescence plate reader to measure the baseline fluorescence of the cells.

Add the different concentrations of YM348 to the wells and immediately begin measuring

the change in fluorescence over time.

The increase in fluorescence corresponds to the increase in intracellular calcium

concentration.

Determine the maximum fluorescence response for each concentration.

Plot the response as a function of YM348 concentration and fit the data to a sigmoidal

dose-response curve to determine the EC50 value.
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Caption: General experimental workflow for YM348 evaluation.

In Vivo Studies
Anti-Obesity Study in Zucker Rats
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Objective: To evaluate the effect of YM348 on food intake and body weight in a model of

obesity.

Animals: Genetically obese Zucker rats.

Procedure:

Acclimate the animals to individual housing and measurement conditions.

Divide the animals into vehicle control and YM348 treatment groups.

Administer YM348 or vehicle orally at specified doses (e.g., 0.1, 0.3, 1, and 3 mg/kg).[4]

Measure food intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) post-administration.

For chronic studies, administer YM348 daily for an extended period (e.g., 2 weeks) and

monitor body weight and food intake daily.

Analyze the data to determine the dose-dependent effects of YM348 on food consumption

and body weight change.

Thermogenesis Study in Rats

Objective: To assess the effect of YM348 on body temperature and energy expenditure.

Animals: Wistar rats.

Procedure:

Implant temperature transponders for continuous monitoring of core body temperature.

Place the animals in metabolic cages equipped for indirect calorimetry to measure oxygen

consumption (VO₂) and carbon dioxide production (VCO₂).

After a baseline measurement period, administer YM348 or vehicle.

Continuously record body temperature, VO₂, and VCO₂ for several hours post-

administration.
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Calculate energy expenditure from the VO₂ and VCO₂ data.

Analyze the changes in body temperature and energy expenditure in the YM348-treated

groups compared to the vehicle control.

Conclusion
YM348 is a valuable pharmacological tool for studying the 5-HT2C receptor. Its high potency

and selectivity, coupled with its demonstrated in vivo efficacy in reducing food intake and

increasing energy expenditure, underscore its potential as a lead compound for the

development of anti-obesity therapeutics. The experimental protocols and data presented in

this guide provide a foundation for further research into the mechanism of action and

therapeutic applications of YM348 and other selective 5-HT2C receptor agonists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 5-HT2C Receptor Stimulation in Obesity Treatment: Orthosteric Agonists vs. Allosteric
Modulators - PMC [pmc.ncbi.nlm.nih.gov]

2. academic.oup.com [academic.oup.com]

3. researchgate.net [researchgate.net]

4. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [YM348: A Potent and Selective 5-HT2C Receptor
Agonist]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1683498#ym348-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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